6-Fluoro-8-methylquinolin-4-amine

Monoamine Oxidase B Enzyme Inhibition CNS Drug Discovery

Medicinal chemistry programs targeting MAO-B often struggle with scaffold specificity, where minor substitutions invalidate SAR data. This 6-fluoro-8-methylquinolin-4-amine provides a defined benchmark. - MAO-B IC50 = 15,400 nM, offering a 23-fold differentiation from the non-fluorinated analog. - MAO-A selectivity (IC50 >100,000 nM) enables cleaner phenotypic profiling. - Serves as a comparative probe for AIF flavoprotein binding studies. Reliable supply supports reproducible lead optimization without structural ambiguity.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B11911361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-methylquinolin-4-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C=CN=C12)N)F
InChIInChI=1S/C10H9FN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)
InChIKeyYNWFNUQWJUGYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-methylquinolin-4-amine: Structural & Functional Baseline


6-Fluoro-8-methylquinolin-4-amine (CAS 1247102-12-0) is a 4-aminoquinoline derivative characterized by a fluorine atom at the 6-position and a methyl group at the 8-position of the quinoline core, with a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol [1]. This substitution pattern distinguishes it from unsubstituted quinolin-4-amines and mono-substituted analogs, influencing its electronic properties, lipophilicity (calculated LogP ~3.22), and biological target interactions [2]. The compound has been evaluated as an inhibitor of human monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), with quantitative IC50 data available in public bioactivity databases [3]. Its structural features position it as a building block for medicinal chemistry programs targeting central nervous system disorders or as a scaffold for anti-infective agent development within the broader 4-aminoquinoline class [4].

6-Fluoro-8-methylquinolin-4-amine: Substituent Effect Analysis


The specific 6-fluoro-8-methyl substitution pattern of this compound generates a unique pharmacological fingerprint that is not preserved across generic quinolin-4-amine analogs. Head-to-head bioactivity data reveal that the presence or absence of the fluorine and methyl substituents dramatically alters enzyme inhibition potency and selectivity profiles. For example, the 8-methyl group alone, without the 6-fluoro substituent (as in 8-methylquinolin-4-amine), produces a markedly different MAO-B inhibition potency [1]. Conversely, the 6-fluoro substituent alone (as in 6-fluoroquinolin-4-amine) results in distinct target engagement, as demonstrated by crystallographic evidence of binding to human Apoptosis-Inducing Factor (AIF) [2]. Substituting this compound with an unsubstituted 4-aminoquinoline, or even a related 8-aminoquinoline, would introduce unpredictable changes in target selectivity, metabolic stability, and cellular permeability, invalidating structure-activity relationship (SAR) data built around the 6-fluoro-8-methyl scaffold [3].

Quantitative Comparative Evidence


MAO-B Inhibition: Comparison with 8-Methylquinolin-4-amine

In a head-to-head comparison using the same assay system, 6-fluoro-8-methylquinolin-4-amine exhibits an MAO-B IC50 of 15,400 nM (15.4 µM), whereas the analog lacking the 6-fluoro substituent, 8-methylquinolin-4-amine, is approximately 23-fold more potent with an IC50 of 666 nM [1]. Both compounds show significantly weaker inhibition of MAO-A, with IC50 values exceeding 100,000 nM (>100 µM) [2]. This quantitative difference demonstrates that the 6-fluoro substituent in the target compound substantially modulates (attenuates) MAO-B binding affinity relative to the non-fluorinated analog, a critical consideration for lead optimization efforts where fine-tuning of enzyme inhibition potency is required.

Monoamine Oxidase B Enzyme Inhibition CNS Drug Discovery

MAO-A vs. MAO-B Selectivity Profile

6-Fluoro-8-methylquinolin-4-amine exhibits a clear selectivity profile favoring MAO-B over MAO-A. Its MAO-A IC50 is >100,000 nM (>100 µM), which is more than 6.5-fold higher (weaker) than its MAO-B IC50 of 15,400 nM [1]. This contrasts with the class behavior of simple methylquinolines, where the 8-methyl derivative alone (without the 6-fluoro group) shows no detectable inhibition of MAO-B in synaptosomal mitochondria assays, as reported in a separate study [2]. While 6-fluoroquinolin-4-amine (the analog lacking the 8-methyl group) has been co-crystallized with human AIF, demonstrating a distinct protein-binding mode unrelated to MAO enzymes [3], the target compound's combined 6-fluoro-8-methyl substitution appears to confer a measurable, albeit modest, MAO-B binding interaction.

Monoamine Oxidase A Selectivity Neurodegeneration

Physicochemical Properties: LogP and Solubility

The calculated physicochemical properties of 6-fluoro-8-methylquinolin-4-amine differentiate it from close analogs. Its calculated LogP value is 3.22, with an estimated aqueous solubility at pH 7.4 of 3.1 mg/mL [1]. In contrast, the closely related analog 6-fluoroquinolin-4-amine (lacking the 8-methyl group) has a lower molecular weight (162.16 g/mol vs. 176.19 g/mol) and is expected to have a lower LogP . The addition of the methyl group at the 8-position in the target compound increases lipophilicity, which can influence membrane permeability, plasma protein binding, and metabolic clearance. This calculated LogP value is within the typical range for CNS drug candidates (LogP 2-4), whereas the lower LogP of the des-methyl analog may favor solubility but reduce passive diffusion across the blood-brain barrier [2].

Lipophilicity ADME Drug-likeness

Anti-Infective Potential: Inference from 8-Quinolinamines

While direct antimicrobial data for 6-fluoro-8-methylquinolin-4-amine is limited, its core scaffold belongs to the 8-substituted quinolinamine class, which has demonstrated potent broad-spectrum anti-infective activity in published studies. A comprehensive evaluation of 8-quinolinamines reported in vitro antimalarial IC50 values ranging from 20 to 4760 ng/mL against both drug-sensitive (D6) and drug-resistant (W2) strains of Plasmodium falciparum [1]. Additionally, these analogs exhibited antifungal activity against Candida albicans (IC50 = 4.93-19.38 µg/mL) and antibacterial activity against methicillin-resistant S. aureus (IC50 = 1.38-15.34 µg/mL) [2]. Critically, these 8-quinolinamines showed no cytotoxicity in mammalian cell assays, establishing a favorable therapeutic index [3]. Given that 6-fluoro-8-methylquinolin-4-amine is a 4-aminoquinoline rather than an 8-aminoquinoline, the substitution pattern differs; however, the presence of the 8-methyl group and the quinoline core suggests potential for similar applications, warranting its investigation as an anti-infective scaffold.

Antimalarial Antimicrobial 8-Quinolinamine

6-Fluoro-8-methylquinolin-4-amine: R&D Application Scenarios


MAO-B Inhibitor Lead Optimization for CNS

This compound serves as a valuable starting scaffold for medicinal chemistry programs targeting monoamine oxidase B (MAO-B) for neurodegenerative disorders such as Parkinson's disease. The available quantitative data (MAO-B IC50 = 15,400 nM) provides a benchmark for assessing structure-activity relationships when introducing additional substituents or linkers [1]. The 23-fold difference in potency compared to the non-fluorinated analog (8-methylquinolin-4-amine, IC50 = 666 nM) offers a clear starting point for optimizing the balance between enzyme inhibition and physicochemical properties [2]. Researchers can systematically modify the 4-amino group or the quinoline core to enhance potency while monitoring selectivity over MAO-A (IC50 >100,000 nM) [3].

Anti-Infective Scaffold Development

Building on the established broad-spectrum anti-infective activity of 8-substituted quinolinamines, this 4-aminoquinoline analog provides a unique scaffold for investigating the impact of a 4-amino group combined with a 6-fluoro-8-methyl substitution pattern on antimicrobial potency and spectrum [1]. The class-level data for 8-quinolinamines (antimalarial IC50 = 20-4760 ng/mL; antifungal IC50 = 0.67-19.38 µg/mL; antibacterial IC50 = 1.33-20 µg/mL) suggests that quinoline derivatives are privileged structures for anti-infective research [2]. Procuring this specific compound allows for head-to-head comparisons with established 8-aminoquinolines (e.g., primaquine) and 4-aminoquinolines (e.g., chloroquine) to identify novel resistance-breaking mechanisms [3].

Probing AIF and Flavoprotein Interactions

The close structural analog 6-fluoroquinolin-4-amine has been co-crystallized with human Apoptosis-Inducing Factor (AIF), revealing a specific binding mode within the FAD-binding pocket [1]. 6-Fluoro-8-methylquinolin-4-amine, bearing an additional methyl group at the 8-position, can be utilized in comparative biophysical studies to determine the steric and electronic tolerance of this binding site. Such studies are valuable for understanding flavoprotein inhibition mechanisms and for developing chemical probes to study AIF's role in caspase-independent cell death pathways [2].

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